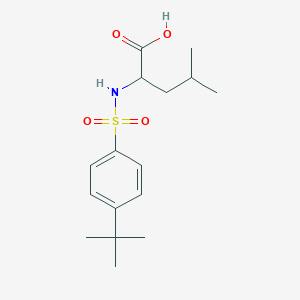

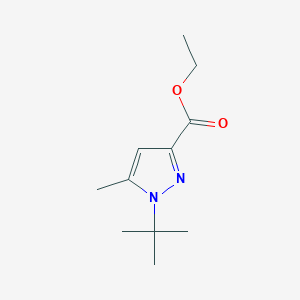

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Pyrazole derivatives are known for their potential as bioactive molecules, with applications ranging from fungicides to plant growth regulators, and as candidates for drug discovery .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a multi-step reaction sequence. For instance, a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates has been developed, which includes a Claisen condensation followed by a Knorr reaction to produce the desired pyrazole-3-carboxylates . Another method involves a 3+2 annulation method, starting with a Knoevenagel condensation followed by a cyclocondensation reaction to yield substituted pyrazoles . Additionally, regioselective acylation and alkylation reactions have been employed to synthesize ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined and compared with density functional theory (DFT) calculations, which showed good agreement between the theoretical and experimental data . Similarly, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated using X-ray diffraction, revealing its monoclinic space group and other crystallographic parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions, as demonstrated by the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate . Additionally, selective cyclocondensation reactions have been used to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . The crystal structure analysis provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, such as HOMO/LUMO, MEP, and Hirshfeld surface analysis, are used to predict the reactivity and stability of these compounds . The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate has been studied to understand the influence of different solvents and reagents on the acetylation position within the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Analysis

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate and its derivatives have been extensively researched for their synthesis methods and crystal structure analysis. For example, the compound has been synthesized for its potential fungicidal and plant growth regulation activities. Crystal structure determination via X-ray diffraction reveals that these compounds belong to the monoclinic space group and show preliminary bioassays indicating fungicidal and plant growth regulatory properties (L. Minga, 2005).

Fungicidal and Plant Growth Regulation

The research on Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate derivatives has highlighted their significance in agricultural chemistry, specifically for their fungicidal and plant growth regulation activities. This has been evidenced through synthesis and preliminary biological tests, showing promising results for agricultural applications (Ming Li et al., 2010).

Chemical Synthesis and Heterocyclic Chemistry

In heterocyclic chemistry, Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate serves as a precursor for the synthesis of various novel compounds. For instance, its reactivity has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its versatility in synthesizing N-fused heterocycles (P. S. Lebedˈ et al., 2012).

Novel Synthesis Approaches

Novel synthetic approaches using Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate have been developed to achieve high yields of triarylpyrazole-3-carboxylates. These methods involve Claisen condensation and Knorr reaction sequences, providing a convenient access to complex molecular frameworks for drug discovery (Jiao-Jiao Zhai et al., 2013).

Applications in Luminescence and Coordination Chemistry

The compound and its derivatives have also found applications in luminescence and coordination chemistry, where they have been used to assemble chiral and achiral coordination polymers. These studies not only contribute to the understanding of the structural diversity in coordination compounds but also explore their potential applications in materials science (M. Cheng et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with biological targets.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to play a significant role in various biological activities and pathways .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting a range of potential molecular and cellular effects .

Action Environment

It’s important to note that environmental factors can significantly impact the effectiveness of many compounds .

Eigenschaften

IUPAC Name |

ethyl 1-tert-butyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)13(12-9)11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXLMRLPFQWBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384170 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

519056-54-3 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.